
5,5'-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide is a chemical compound known for its unique structure and properties It consists of two phenanthridin-5-ium units connected by a decane-1,10-diyl linker, with bromide ions as counterions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide typically involves the following steps:
Starting Materials: The synthesis begins with phenanthridine and 1,10-dibromodecane.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, under reflux conditions.
Formation of Intermediate: Phenanthridine reacts with 1,10-dibromodecane to form an intermediate compound.
Quaternization: The intermediate undergoes quaternization to form the final product, 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ions can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Silver nitrate or other silver salts in aqueous solution.
Major Products
Oxidation: Oxidized derivatives of the phenanthridin-5-ium units.
Reduction: Reduced forms of the phenanthridin-5-ium units.
Substitution: Compounds with different anions replacing the bromide ions.
Aplicaciones Científicas De Investigación
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA intercalator and fluorescent probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide involves its interaction with molecular targets such as DNA. The phenanthridin-5-ium units can intercalate between DNA base pairs, disrupting the DNA structure and affecting cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antimicrobial therapies.
Comparación Con Compuestos Similares
Similar Compounds
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Another compound with a decane-1,10-diyl linker but different functional groups.
Phenanthridinium derivatives: Compounds with similar phenanthridin-5-ium units but different linkers or counterions.
Uniqueness
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide is unique due to its specific structure, which combines the properties of phenanthridin-5-ium units with the flexibility of a decane-1,10-diyl linker. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
| 95191-98-3 | |
Fórmula molecular |
C36H38Br2N2 |
Peso molecular |
658.5 g/mol |
Nombre IUPAC |
5-(10-phenanthridin-5-ium-5-yldecyl)phenanthridin-5-ium;dibromide |
InChI |
InChI=1S/C36H38N2.2BrH/c1(3-5-15-25-37-27-29-17-7-9-19-31(29)33-21-11-13-23-35(33)37)2-4-6-16-26-38-28-30-18-8-10-20-32(30)34-22-12-14-24-36(34)38;;/h7-14,17-24,27-28H,1-6,15-16,25-26H2;2*1H/q+2;;/p-2 |
Clave InChI |
MYFCATVIIMLBQY-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCCCCC[N+]4=CC5=CC=CC=C5C6=CC=CC=C64.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


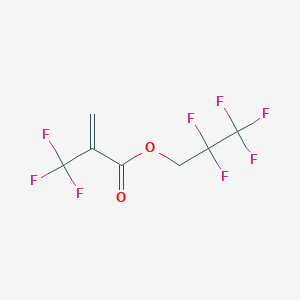
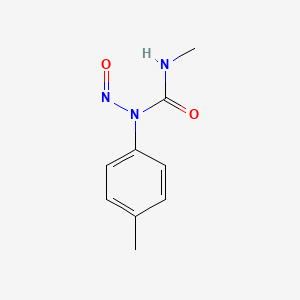
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
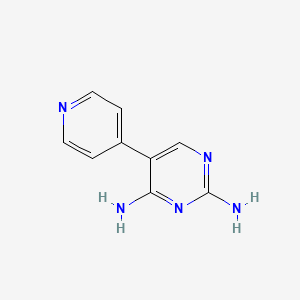
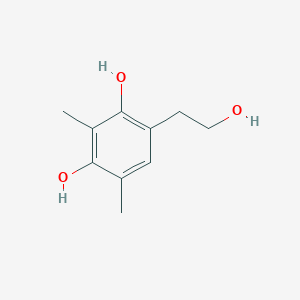
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
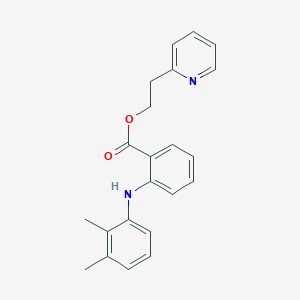
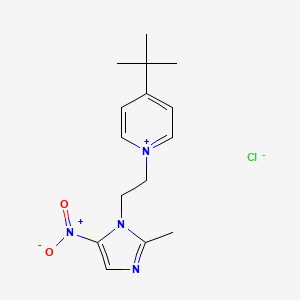
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)
